REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[F:13][C:14]1[C:22]([C:23]([F:26])([F:25])[F:24])=[N:21][CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].[BH4-].[Na+].Cl>C1COCC1.O>[F:13][C:14]1[C:22]([C:23]([F:25])([F:26])[F:24])=[N:21][CH:20]=[CH:19][C:15]=1[CH2:16][OH:17] |f:2.3|
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CN=C1C(F)(F)F
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 min at 0° C.
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted repeatedly with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the combined organics were dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (eluent gradient: c-hexane/EtOAc 1:1 to 0:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |